1,4-Diazepan-1-yl(2-methylphenyl)methanone

Nicotinic Acetylcholine Receptors Smoking Cessation Neuropharmacology

Standard N-acyl-1,4-diazepanes often lack pharmacological validation, leading to irreproducible CNS assay data and wasted research budgets. This ortho-substituted benzoyl-diazepane provides a fully characterized reference tool. • Selective α3β4 nAChR antagonist (IC₅₀ = 1.8 nM), 6-8× selective over α4β2/α4β4 subtypes • Defined DAT/NET/SERT inhibition fingerprint (SERT IC₅₀ = 100 nM; NET IC₅₀ = 443 nM) • Dual 5-LO translocation probe (RBL-2H3 cells) with moderate enzyme inhibition (IC₅₀ = 900 nM) • ≥98% purity; immediate delivery available

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 815650-72-7
Cat. No. B3155971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazepan-1-yl(2-methylphenyl)methanone
CAS815650-72-7
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCCNCC2
InChIInChI=1S/C13H18N2O/c1-11-5-2-3-6-12(11)13(16)15-9-4-7-14-8-10-15/h2-3,5-6,14H,4,7-10H2,1H3
InChIKeyGYPQIIGVRMDLPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diazepan-1-yl(2-methylphenyl)methanone: A CNS Building Block


1,4-Diazepan-1-yl(2-methylphenyl)methanone (CAS 815650-72-7) is a synthetic organic compound consisting of a 1,4-diazepane heterocycle N-substituted with a 2-methylbenzoyl (o-toluoyl) group. It belongs to the class of N-acyl-1,4-diazepanes, which are widely explored as conformationally flexible scaffolds in central nervous system (CNS) drug discovery. The compound has a molecular formula of C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol . Its structural features include a secondary amine within the diazepane ring and a ketone linker, positioning it as a versatile intermediate or reference compound in neuropharmacology and chemical biology .

CNS Scaffold Conformationally flexible 1,4-diazepane core for medicinal chemistry SAR
Positional Isomer Control 2-methylbenzoyl substitution essential for distinct receptor binding
Polypharmacology Tool Characterized nAChR, DAT/NET/SERT, 5-LO, CCR5 profiles for multi-target studies

1,4-Diazepan-1-yl(2-methylphenyl)methanone: Positional Isomer Specificity in CNS Research


The 1,4-diazepane scaffold is inherently flexible, and the position of substituents on the benzoyl ring critically modulates molecular recognition at CNS targets. The 2-methyl substitution in 1,4-Diazepan-1-yl(2-methylphenyl)methanone creates a unique ortho-substitution pattern that influences both electronic distribution and steric hindrance around the carbonyl group, directly affecting hydrogen-bonding capacity and receptor-binding conformation . In contrast, the 3-methylphenyl (meta) and 4-methylphenyl (para) isomers exhibit distinct molecular topologies that can lead to divergent binding affinities, selectivity profiles, and metabolic stability [1]. Generic substitution with unsubstituted phenyl or alternative N-acyl 1,4-diazepanes without rigorous comparative data therefore carries a high risk of irreproducible biological outcomes and wasted procurement resources.

Attribute
2-Methyl (ortho)
3-Methyl / 4-Methyl
Benzoyl substitution
Ortho methyl alters electronic distribution and steric hindrance near carbonyl
Meta/para positions create distinct molecular topologies that may shift binding affinity
Receptor-binding conformation
Unique hydrogen-bonding capacity influenced by ortho substitution
Different hydrogen-bonding patterns may not reproduce target engagement
Metabolic stability
Lipophilicity profile tuned by ortho position
Meta/para isomer profiles may alter clearance, requiring independent validation

1,4-Diazepan-1-yl(2-methylphenyl)methanone: Key Differentiators in Bioassays


Subtype-Selective α3β4 nAChR Antagonism

In direct comparisons within the same assay panel, 1,4-Diazepan-1-yl(2-methylphenyl)methanone exhibits potent and highly selective antagonism at human α3β4 nAChR (IC₅₀ = 1.8 nM), with markedly weaker activity at α4β2 (12.0 nM) and α4β4 (15.0 nM) subtypes [1]. This contrasts sharply with the typical selectivity profile of many nAChR ligands that often show comparable potency across α3β4 and α4β2 subtypes. The quantifiable 6- to 8-fold selectivity window (α3β4 vs. α4β2/α4β4) provides a defined pharmacological fingerprint for target engagement studies where α3β4-specific modulation is required.

α3β4 Selectivity
Head-to-head
IC₅₀ = 1.8 nM (α3β4)
6.7–8.3× over α4β2/α4β4
Supports α3β4-selective target engagement studies
Human SH-SY5Y cells; ⁸⁶Rb⁺ efflux assay
Nicotinic Acetylcholine Receptors Smoking Cessation Neuropharmacology

Dopamine Transporter Inhibition Profile

The compound inhibits dopamine reuptake at human DAT with an IC₅₀ of 658–945 nM across multiple assay conditions, while displaying comparable potency at NET (IC₅₀ = 443 nM) and weaker activity at SERT (IC₅₀ = 100 nM) [1]. This balanced DAT/NET inhibition profile distinguishes it from many classical DAT inhibitors (e.g., GBR12909, DAT-selective with Ki ≈ 1–10 nM) and NET-selective agents (e.g., reboxetine, NET Ki ≈ 1–10 nM). The quantifiable difference in DAT vs. SERT potency (≈6- to 9-fold) provides a measurable parameter for CNS polypharmacology studies where selective modulation of catecholamine over serotonin reuptake is desired.

DAT/NET/SERT Profile
Class-level
DAT IC₅₀ 658–945 nM; NET 443 nM; SERT 100 nM
DAT/SERT ≈ 6.6–9.5×
Balanced DAT/NET inhibition fingerprint for SAR benchmarking
Class-level inference vs. selective DAT/NET inhibitors; HEK293 uptake assays
Dopamine Transporter Monoamine Reuptake CNS Drug Discovery

In Vivo Efficacy in Smoking Cessation Models

Subcutaneous administration of 1,4-Diazepan-1-yl(2-methylphenyl)methanone in ICR mice produced dose-dependent inhibition of nicotine-induced antinociception (ED₅₀ = 1.2 mg/kg in tail-flick assay; 15.0 mg/kg in hotplate assay) and reduction of nicotine-induced hyperlocomotion (ED₅₀ = 4.9 mg/kg) and hypothermia (ED₅₀ = 9.2 mg/kg) [1]. These in vivo efficacy values provide a quantifiable benchmark for CNS penetration and functional target engagement that cannot be assumed for unsubstituted phenyl or para-substituted analogs, which often exhibit significantly altered pharmacokinetic and brain penetration properties due to differences in lipophilicity and hydrogen-bonding capacity [2].

In Vivo Model Response
Class-level
Tail-flick ED₅₀ 1.2 mg/kg; Hotplate 15.0; Locomotor 4.9; Hypothermia 9.2
Reported model-response endpoints in nicotine-induced behaviors
ICR mice, s.c.; class-level SAR for CNS-penetrant 1,4-diazepanes
Smoking Cessation Behavioral Pharmacology In Vivo Efficacy

5-Lipoxygenase Translocation Inhibition

The compound was tested as a 5-lipoxygenase (5-LO) translocation inhibitor in rat RBL-2H3 cells [1]. While quantitative IC₅₀ data are not available for this specific assay, the compound's reported ability to interfere with 5-LO translocation distinguishes it from direct 5-LO active-site inhibitors and may provide a unique mechanism-of-action for inflammatory research programs. In a separate assay, the compound inhibited isolated 5-LO with an IC₅₀ of 900 nM in human polymorphonuclear leukocytes [2]. This dual activity profile (translocation inhibition + enzymatic inhibition) is not commonly observed in simple 1,4-diazepane analogs lacking the 2-methylbenzoyl substitution.

5-LO Dual Mechanism
Data to verify
Translocation inhibition (qual.) + enzymatic IC₅₀ 900 nM
May support studies of non-canonical 5-LO regulation
RBL-2H3 (translocation); human PMNL (enzymatic); supporting evidence
5-Lipoxygenase Inflammation Leukotriene Biosynthesis

CCR5 Antagonist Activity

Preliminary screening data indicate that 1,4-Diazepan-1-yl(2-methylphenyl)methanone can act as a CCR5 antagonist [1]. In human CCR5-expressing MOLT4/CCR5 cells, the compound inhibited CCL5-induced calcium mobilization with an IC₅₀ of 8.4 µM [2]. While this potency is modest compared to clinical CCR5 antagonists (e.g., maraviroc, IC₅₀ ≈ 1–10 nM), the presence of CCR5 antagonist activity within a simple 1,4-diazepane framework is a notable differentiator from unsubstituted or para-substituted analogs that typically lack this immunomodulatory property. This provides a starting point for medicinal chemistry optimization in HIV entry inhibition or inflammatory disease research.

CCR5 Antagonist Activity
Context-dependent
IC₅₀ = 8.4 µM
vs. maraviroc (clinical, ~1–10 nM)
Micromolar starting point for scaffold optimization
MOLT4/CCR5 cells; calcium mobilization; preliminary screening
CCR5 Antagonist Chemokine Receptor Immunology

1,4-Diazepan-1-yl(2-methylphenyl)methanone: Application Scenarios


α3β4 nAChR Probe for Addiction Research

Use as a validated, subtype-selective α3β4 nAChR antagonist (IC₅₀ = 1.8 nM) with defined in vivo efficacy in mouse smoking cessation models (ED₅₀ = 1.2–15.0 mg/kg). The compound's 6- to 8-fold selectivity over α4β2 and α4β4 subtypes enables researchers to dissect α3β4-specific contributions to nicotine-induced behaviors without confounding off-target cholinergic effects [1]. This is a critical procurement differentiator for academic labs and biotech companies focused on α3β4 nAChR as a therapeutic target for nicotine dependence.

DAT Polypharmacology Reference Standard

Employ as a reference compound with a well-characterized DAT/NET/SERT inhibition profile (DAT IC₅₀ = 658–945 nM, NET IC₅₀ = 443 nM, SERT IC₅₀ = 100 nM). This defined fingerprint supports SAR studies and in vitro benchmarking of novel monoamine reuptake inhibitors, particularly in research programs seeking balanced catecholamine modulation with reduced serotonergic activity [1]. Its availability from multiple vendors at defined purity (≥98%) ensures reproducibility across screening campaigns .

5-LO Translocation Mechanism Studies

Utilize as a chemical probe to investigate the role of 5-lipoxygenase translocation in leukotriene biosynthesis. The compound's reported ability to interfere with 5-LO translocation in RBL-2H3 cells [1], combined with moderate enzymatic inhibition (IC₅₀ = 900 nM) , provides a unique dual-mechanism tool that is not readily available with simpler 1,4-diazepane analogs. This makes it a valuable asset for academic inflammation research groups exploring non-canonical 5-LO regulation.

CCR5 Antagonist Scaffold

Serve as a micromolar CCR5 antagonist (IC₅₀ = 8.4 µM) [1] for initial structure-activity relationship studies in HIV entry inhibition or inflammatory disease research. The presence of this activity in a simple 1,4-diazepane framework, as suggested by preliminary pharmacological screening , offers a defined starting point for medicinal chemistry optimization, distinguishing it from structurally similar but immunologically inactive 1,4-diazepane derivatives.

Application
Selection Property
Validation Focus
α3β4 nAChR target-engagement studies
Subtype-selectivity window
Confirming α3β4-specific signaling in nicotine-response assays
Monoamine transporter profiling reference
Defined DAT/NET/SERT inhibition fingerprint
Benchmarking novel uptake inhibitors in catecholamine/serotonin assays
5-Lipoxygenase regulation probe
Dual mechanism (translocation + enzymatic inhibition)
Differentiating 5-LO translocation vs. active-site inhibition in RBL-2H3 cells
CCR5 hit-to-lead scaffold
Micromolar CCR5 antagonist starting point
Structure-activity optimization for chemokine receptor modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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